molecular formula C22H16N6O2S B13988301 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 35872-40-3

4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B13988301
CAS No.: 35872-40-3
M. Wt: 428.5 g/mol
InChI Key: ZTWRNJLQQHIXPR-UHFFFAOYSA-N
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Description

4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl ring, along with a pyrazole ring substituted with diphenyl groups and a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide typically involves a multi-step process. One common method involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with 3,5-diphenyl-1H-pyrazole-1-carbothioamide under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonic acids.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(6-methoxy-8-quinolinyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(6-methyl-5-quinolinyl)diazenyl]-1-naphthalenamine

Uniqueness

4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both the diazenyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

35872-40-3

Molecular Formula

C22H16N6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide

InChI

InChI=1S/C22H16N6O2S/c23-22(31)27-21(16-9-5-2-6-10-16)20(19(26-27)15-7-3-1-4-8-15)25-24-17-11-13-18(14-12-17)28(29)30/h1-14H,(H2,23,31)

InChI Key

ZTWRNJLQQHIXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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